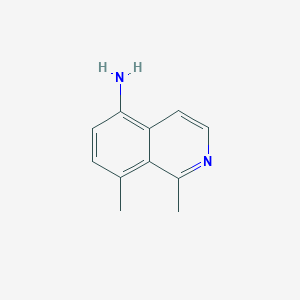

1,8-Dimethylisoquinolin-5-amine

Description

Properties

CAS No. |

160088-26-6 |

|---|---|

Molecular Formula |

C11H12N2 |

Molecular Weight |

172.23 g/mol |

IUPAC Name |

1,8-dimethylisoquinolin-5-amine |

InChI |

InChI=1S/C11H12N2/c1-7-3-4-10(12)9-5-6-13-8(2)11(7)9/h3-6H,12H2,1-2H3 |

InChI Key |

FDVAUGDSRQQMOG-UHFFFAOYSA-N |

SMILES |

CC1=C2C(=NC=CC2=C(C=C1)N)C |

Canonical SMILES |

CC1=C2C(=NC=CC2=C(C=C1)N)C |

Synonyms |

5-Isoquinolinamine,1,8-dimethyl-(9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following compounds are structurally or functionally related:

- Isoquinolin-5-amine (CAS 1125-60-6): Parent compound without methyl groups.

- 8-Methylquinolin-5-amine (CAS 50358-40-2): Quinoline derivative with methyl at position 6.

- 2,8-Dimethylquinolin-5-amine (4b): Quinoline derivative with methyl groups at positions 2 and 7.

- 5-Methoxyquinolin-8-amine: Methoxy-substituted quinoline analog.

Table 1: Comparative Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight | logP (Predicted) | Density (g/cm³) | Boiling Point (°C) |

|---|---|---|---|---|---|

| 1,8-Dimethylisoquinolin-5-amine* | C11H12N2 | 172.23 | ~3.2† | ~1.18‡ | ~330‡ |

| Isoquinolin-5-amine | C9H8N2 | 144.17 | 2.06–2.76§ | N/A | N/A |

| 8-Methylquinolin-5-amine | C10H10N2 | 158.20 | 2.71 | 1.169 | 327.5 |

| 2,8-Dimethylquinolin-5-amine | C11H12N2 | 172.23 | ~3.1† | N/A | N/A |

*Inferred properties based on structural analogs. †Estimated using substituent contributions (methyl groups increase logP by ~0.5–0.7 per group). ‡Predicted from quinoline analogs . §Experimentally calculated logP values (ESOL, Ali, SILICOS-IT methods) .

Key Observations:

- Methylation at specific positions (e.g., 1 vs. 2 in isoquinoline vs. quinoline) requires tailored catalysts or precursors.

- Quinoline derivatives often employ Skraup or Doebner-von Miller syntheses, whereas isoquinolines may use Bischler-Napieralski routes .

Preparation Methods

Bischler-Napieralski Cyclization

The Bischler-Napieralski reaction is a cornerstone for constructing the isoquinoline scaffold. Starting with β-phenethylamide derivatives, cyclization forms the dihydroisoquinoline intermediate, which is subsequently aromatized. For 1,8-dimethylisoquinoline, a 2,5-dimethylphenethylamide precursor is cyclized using phosphorus oxychloride (POCl₃) to yield 1,8-dimethyldihydroisoquinoline. Dehydrogenation with palladium on charcoal (Pd/C) in the presence of cyclohexene completes the aromatization to 1,8-dimethylisoquinoline.

Example Protocol :

Ozonolysis of Substituted Indenes

An alternative route involves ozonolysis of 1,4-dimethylindene to generate a diketone intermediate, which undergoes cyclization with ammonium hydroxide (NH₄OH) to form 1,8-dimethylisoquinoline. This method, adapted from the synthesis of 5,8-dimethylisoquinoline, requires precise temperature control (-78°C) during ozonolysis to prevent over-oxidation.

Key Steps :

-

Ozonolysis of 1,4-dimethylindene in methanol at -78°C.

-

Quenching with dimethyl sulfide (DMS) and NH₄OH.

Functionalization at Position 5

Bromination and Ullmann Amination

Regioselective bromination at position 5 is achieved using sulfuric acid (H₂SO₄) and N-bromosuccinimide (NBS). The methyl group at position 8 directs electrophilic substitution to the para position (C-5). Subsequent Ullmann coupling with ammonia or ammonium salts introduces the amine group.

Bromination Protocol :

-

Substrate : 1,8-Dimethylisoquinoline (3.32 g, 0.021 mol)

-

Conditions : H₂SO₄ (30 mL), NBS (4.55 g, 0.025 mol), 60°C for 7 h.

Amination via Ullmann Reaction :

Nitration and Reduction

Direct nitration at position 5 using a nitric acid-sulfuric acid (HNO₃-H₂SO₄) mixture, followed by catalytic hydrogenation, offers a streamlined pathway. The methyl group at position 8 directs nitration to the para position.

Nitration Protocol :

-

Substrate : 1,8-Dimethylisoquinoline (5.0 g, 0.032 mol)

-

Conditions : HNO₃ (10 mL), H₂SO₄ (30 mL), 0°C for 2 h.

Reduction to Amine :

-

Catalyst : Pd/C (0.1 g) in ethanol (50 mL)

-

Conditions : H₂ gas (1 atm), 25°C for 6 h.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield | Advantages | Challenges |

|---|---|---|---|---|

| Bromination-Ullmann | Halogenation, Cu-catalyzed coupling | 62% | High regioselectivity | Requires toxic Cu catalysts |

| Nitration-Reduction | Nitration, catalytic hydrogenation | 81% | Fewer steps, high efficiency | Risk of over-nitration |

| Bischler-Napieralski | Cyclization, dehydrogenation | 78% | Scalable core synthesis | Sensitive to substituent effects |

Side Reactions and Mitigation Strategies

Competing Halogenation Pathways

Bromination of 1,8-dimethylisoquinoline may yield di- or tri-brominated byproducts if reaction temperatures exceed 60°C. Lower temperatures (40–50°C) and controlled NBS addition minimize side reactions.

Nitro Group Over-Reduction

During catalytic hydrogenation, excessive reaction times can reduce the methyl groups. Short-duration batches (4–6 h) and palladium oxide (PdO) catalysts prevent over-reduction.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

Industrial-Scale Considerations

Q & A

Q. What are the recommended synthetic routes for 1,8-Dimethylisoquinolin-5-amine, and what reaction conditions yield optimal purity?

- Methodological Answer : The synthesis of this compound can be adapted from methods for structurally similar isoquinoline derivatives. For example, amination of halogenated precursors (e.g., 5-chloroisoquinoline) using methylamine under reflux in ethanol (67% yield) or Pd-catalyzed coupling reactions may be applicable . Key parameters include:

- Catalysts : Mercury chloride or palladium complexes for cross-coupling.

- Solvents : Dichloromethane, ethanol, or toluene, depending on the reaction step.

- Purification : Column chromatography (silica gel) with eluents like ethyl acetate/hexane.

Always confirm product identity via -NMR (δ 7.2–8.5 ppm for aromatic protons) and LC-MS .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and goggles. Use a fume hood to avoid inhalation .

- Storage : Store in airtight containers at 2–8°C, protected from light and moisture. Avoid contact with oxidizers (risk of toxic gas release) .

- Spill Management : Absorb with inert material (e.g., sand), dispose as hazardous waste, and decontaminate surfaces with ethanol .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : -NMR (aromatic protons and methyl groups) and -NMR (C-N and C-CH signals) for structural confirmation .

- IR Spectroscopy : Peaks at ~3350 cm (N-H stretch) and ~1600 cm (C=C aromatic) .

- HPLC/LC-MS : Use C18 columns with acetonitrile/water (0.1% formic acid) for purity analysis (>98%) and molecular ion verification .

Advanced Research Questions

Q. How can researchers optimize synthetic yields of this compound when scaling up reactions?

- Methodological Answer :

- Parameter Screening : Vary temperature (60–120°C), solvent polarity (e.g., DMF vs. ethanol), and catalyst loading (e.g., 1–5 mol% Pd) to identify optimal conditions .

- Byproduct Analysis : Use TLC or GC-MS to monitor side reactions (e.g., over-methylation) and adjust stoichiometry of methylating agents .

- Microwave-Assisted Synthesis : Reduces reaction time and improves yield in amination steps .

Q. How should contradictory data on the biological activity of this compound be resolved?

- Methodological Answer :

- Comparative Assays : Test the compound alongside analogs (e.g., 5-Chloroisoquinolin-8-amine) in standardized antimicrobial or cytotoxicity assays (e.g., MIC or MTT) to isolate substituent effects .

- Metabolite Profiling : Use LC-HRMS to identify degradation products that may interfere with bioactivity results .

- Dose-Response Curves : Establish EC/IC values across multiple cell lines to assess selectivity .

Q. What computational strategies predict the pharmacokinetic properties of this compound?

- Methodological Answer :

- ADMET Prediction : Use tools like SwissADME to estimate LogP (2.1–2.5), GI absorption (high), and BBB permeability (moderate) based on its methyl and amine groups .

- Molecular Docking : Screen against CYP450 isoforms (e.g., CYP3A4) to predict metabolic stability and drug-drug interactions .

- Solubility Modeling : Apply the ESOL model to prioritize solvents (e.g., DMSO) for in vitro assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.